2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene
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Overview
Description
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is a fluorene derivative characterized by the presence of two iodine atoms at the 2 and 7 positions and two trifluoromethyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene typically involves the lithiation of a commercially available 2-iodo-substituted biphenyl with n-butyllithium, followed by quenching with hexafluoroacetone. This reaction results in the formation of the desired fluorene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various fluorene derivatives with different functional groups at the 2 and 7 positions.
Scientific Research Applications
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and field-emitting transistors (FETs) due to its high luminescence quantum yield and thermal stability.
Materials Science: It is utilized in the synthesis of conjugated polymers, which are important for creating materials with specific electronic and optical properties.
Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying their properties.
Mechanism of Action
The mechanism of action of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, luminescent compounds. The trifluoromethyl groups contribute to the compound’s stability and electronic properties, while the iodine atoms provide sites for further functionalization.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(trifluoromethyl)fluorene: Similar in structure but lacks the iodine atoms at the 2 and 7 positions.
6,6,12,12-Tetrakis(trifluoromethyl)-indenofluorene: Another fluorene derivative with multiple trifluoromethyl groups.
Uniqueness
2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct chemical properties. The presence of iodine atoms allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H6F6I2 |
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Molecular Weight |
554.01 g/mol |
IUPAC Name |
2,7-diiodo-9,9-bis(trifluoromethyl)fluorene |
InChI |
InChI=1S/C15H6F6I2/c16-14(17,18)13(15(19,20)21)11-5-7(22)1-3-9(11)10-4-2-8(23)6-12(10)13/h1-6H |
InChI Key |
YTWRREOKQXWAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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